1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea
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Overview
Description
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea is an organic compound characterized by the presence of a urea group attached to a 2,4-difluorophenyl ring and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea typically involves the reaction of 2,4-difluoroaniline with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)amine: Similar structure but with an amine group instead of a urea group.
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: The presence of the urea group in this compound imparts unique chemical properties, such as increased hydrogen bonding capability and potential for forming stable complexes with biological targets. This makes it distinct from its amine and carbamate analogs.
Biological Activity
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group attached to a urea moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
- Chemical Formula : C11H13F2N2O
- Molecular Weight : 232.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This can lead to downstream effects on metabolic pathways.
- Receptor Modulation : It can also modulate receptor signaling pathways, influencing physiological responses such as inflammation and cell proliferation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against bacterial strains:
- In Vitro Studies : The compound was tested against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. While specific data for this compound were not available, related urea derivatives showed promising results against Acinetobacter baumannii with inhibition rates exceeding 90% .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. Urea derivatives often demonstrate the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes:
- Mechanism : The interaction of the urea moiety with biological targets may disrupt inflammatory signaling pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Anticancer Activity
This compound has potential applications in cancer therapy:
- Cell Line Studies : Preliminary studies indicate that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines without significant toxicity to normal cells. The exact IC50 values for this specific compound are yet to be determined but are expected to be favorable based on structural analogs .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds:
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJFWJMIKHXNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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